molecular formula C24H28N2O3 B606829 Deutivacaftor CAS No. 1413431-07-8

Deutivacaftor

货号: B606829
CAS 编号: 1413431-07-8
分子量: 401.5 g/mol
InChI 键: PURKAOJPTOLRMP-ASMGOKTBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

德替瓦卡夫托是Vertex制药公司开发的一种新型三联疗法的一部分,用于治疗囊性纤维化。完整的制剂包含三个成分:万扎卡夫托、特扎卡夫托和德替瓦卡夫托。 这些化合物靶向囊性纤维化跨膜传导调节器(CFTR)蛋白,该蛋白在囊性纤维化患者中由于基因突变而功能失调 .

准备方法

德替瓦卡夫托是通过化学反应的组合合成的。以下是关键步骤:

    万扎卡夫托和特扎卡夫托: 这两种成分旨在增强CFTR蛋白的加工和转运,从而增加细胞表面功能性CFTR蛋白的数量。它们纠正了由CFTR基因突变引起的CFTR蛋白水平降低。

    德替瓦卡夫托: 作为一种增强剂,德替瓦卡夫托旨在提高传递到细胞表面的CFTR蛋白的通道开放概率。

化学反应分析

德替瓦卡夫托经历各种化学反应,包括氧化、还原和取代。这些反应中使用的常见试剂和条件特定于合成过程的每个步骤。不幸的是,详细的反应途径和条件是Vertex制药公司的专有信息。

科学研究应用

Cystic Fibrosis Treatment

Deutivacaftor is primarily investigated for its efficacy in treating cystic fibrosis. The compound is designed to improve CFTR function, which is crucial for maintaining fluid balance in epithelial tissues. Its application has been demonstrated in several clinical trials:

  • Phase 2 Trials : These trials assessed the safety and efficacy of this compound as part of a once-daily regimen combining it with vanzacaftor and tezacaftor. Results indicated significant improvements in lung function (measured by forced expiratory volume in one second, FEV1) among participants aged 18 years and older with specific CFTR mutations .
  • Phase 3 Trials : The RIDGELINE trial evaluated the safety and tolerability of the vanzacaftor-tezacaftor-deutivacaftor combination in children aged 6-11 years. Findings suggested that this regimen was well tolerated and maintained FEV1 levels, indicating its potential to prevent disease progression when initiated early .

Pharmacokinetics and Safety Profile

Research has focused on the pharmacokinetics of this compound, particularly its absorption, distribution, metabolism, and excretion characteristics when administered as part of combination therapies. Studies have established that:

  • Safety Profile : this compound has shown a safety profile consistent with other established CFTR modulators, with most adverse effects being mild to moderate .
  • Long-term Efficacy : Ongoing studies are collecting long-term data to further evaluate the sustained efficacy and safety of this compound in diverse populations affected by cystic fibrosis .

Efficacy Metrics

Clinical trials have employed various metrics to assess the efficacy of this compound:

  • FEV1 Improvement : Significant improvements in FEV1 percentage points from baseline have been recorded across multiple studies. For instance, participants receiving this compound 150 mg once daily showed an average increase of 3.1 percentage points after 12 weeks compared to baseline measurements .
  • Sweat Chloride Levels : Another important metric is sweat chloride concentration, where nearly all participants achieved levels below the diagnostic threshold for cystic fibrosis (<60 mmol/L), indicating improved CFTR function .

Summary of Key Trials

Trial NamePhasePopulationPrimary EndpointResults Summary
VX18-561-1012Adults with CFChange in FEV1Mean improvement of 3.1 percentage points
VX20-121-1023Adults aged 12+Change in FEV1Met primary endpoint; well tolerated
RIDGELINE Trial VX21-121-1053Children aged 6-11Safety and tolerabilitySafe; maintained FEV1; potential early intervention benefits

Case Study Highlights

Several case studies illustrate the real-world application and impact of this compound therapy:

  • Long-term Treatment Outcomes : In patients who began treatment early in life with vanzacaftor-tezacaftor-deutivacaftor, there were notable improvements in lung function and quality of life metrics over a two-year follow-up period. These findings support the hypothesis that early intervention can lead to better long-term health outcomes .
  • Diverse Genetic Backgrounds : Case studies involving patients with various CFTR mutations demonstrated that this compound effectively improved lung function across different genotypes, reinforcing its broad applicability within the CF patient population .

作用机制

德替瓦卡夫托的作用机制涉及增强CFTR蛋白的功能。通过提高通道开放概率,它改善了盐和水跨细胞膜的流动。这种作用有助于改善囊性纤维化患者的肺功能并减少症状。

相似化合物的比较

虽然Trikafta(依列卡夫托/特扎卡夫托/伊伐卡夫托)仍然是黄金标准,但万扎三联疗法因其独特的成分(包括德替瓦卡夫托)而脱颖而出。 目前正在研究其他类似化合物,但还没有达到相同的临床成功水平 .

生物活性

Deutivacaftor is a next-generation cystic fibrosis transmembrane conductance regulator (CFTR) modulator that has shown promising biological activity in clinical trials. This article explores the compound's pharmacological properties, efficacy, safety, and its role in treating cystic fibrosis (CF).

Overview of this compound

This compound is part of a triple combination therapy alongside vanzacaftor and tezacaftor. This combination aims to enhance CFTR function in patients with specific mutations associated with cystic fibrosis. The drug is designed to improve lung function and reduce sweat chloride levels, which are critical indicators of CF severity.

Pharmacological Properties

Mechanism of Action:
this compound acts by potentiating the CFTR protein, facilitating chloride ion transport across epithelial cell membranes. This action helps restore the function of defective CFTR channels in patients with gating mutations.

Pharmacokinetics:
Clinical studies have indicated that this compound can be administered once daily, which may enhance patient adherence compared to other treatments requiring more frequent dosing. The pharmacokinetic profile suggests a favorable half-life, allowing for sustained therapeutic effects throughout the day .

Key Studies

  • Study VX18-561-101:
    • Design: Randomized, double-blind, active-controlled trial comparing this compound monotherapy with ivacaftor.
    • Participants: Adults aged 18 years or older with CFTR gating mutations.
    • Results:
      • Mean absolute changes in percentage predicted forced expiratory volume in 1 second (ppFEV1) were 3.1 percentage points for 150 mg and 2.7 percentage points for 250 mg this compound after 12 weeks, compared to -0.8 percentage points with ivacaftor .
      • Safety profile was consistent with ivacaftor, with common adverse events including cough and headache.
  • Study VX18-121-101:
    • Design: Phase 2 proof-of-concept study assessing the combination of vanzacaftor-tezacaftor-deutivacaftor.
    • Participants: Individuals with F508del mutations.
    • Results:
      • Participants receiving the highest dose (20 mg vanzacaftor combined with tezacaftor-deutivacaftor) demonstrated a mean change in ppFEV1 of 14.2 percentage points at day 29.
      • Significant reductions in sweat chloride concentration were observed, indicating improved CFTR function .

Safety Profile

The safety profile of this compound has been evaluated across multiple studies:

  • Common adverse events included cough, increased sputum production, and headache.
  • Serious adverse events were rare but included cases of infective pulmonary exacerbation and rash leading to treatment discontinuation .

Comparative Efficacy

The following table summarizes the efficacy outcomes from various studies involving this compound:

StudyTreatment GroupMean Change in ppFEV1 (%)Sweat Chloride Reduction (mmol/L)Adverse Events
VX18-561-101This compound 150 mg3.1-42.8Cough, headache
VX18-561-101This compound 250 mg2.7Not reportedIncreased sputum
VX18-121-101Vanzacaftor (20 mg) + Tez + Deuti14.2-45.8Mild to moderate severity

Case Studies

In pediatric populations, treatment with vanzacaftor-tezacaftor-deutivacaftor has shown particularly favorable outcomes:

  • In a study involving children aged 6 to 11 years, 95% achieved sweat chloride levels below the diagnostic threshold of 60 mmol/L . This suggests that early intervention may prevent disease progression.

属性

IUPAC Name

N-[2-tert-butyl-4-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-5-hydroxyphenyl]-4-oxo-1H-quinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3/c1-23(2,3)16-11-17(24(4,5)6)20(27)12-19(16)26-22(29)15-13-25-18-10-8-7-9-14(18)21(15)28/h7-13,27H,1-6H3,(H,25,28)(H,26,29)/i4D3,5D3,6D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PURKAOJPTOLRMP-ASMGOKTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C1=C(C=C(C(=C1)C(C)(C)C)NC(=O)C2=CNC3=CC=CC=C3C2=O)O)(C([2H])([2H])[2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1413431-07-8
Record name Deutivacaftor [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1413431078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deutivacaftor
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15141
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DEUTIVACAFTOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SHA6U5FJZL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。